molecular formula C4H11NO3S B1473870 2-Methoxypropane-1-sulfonamide CAS No. 1564882-15-0

2-Methoxypropane-1-sulfonamide

Cat. No. B1473870
M. Wt: 153.2 g/mol
InChI Key: NPHOMHAVTCUVIO-UHFFFAOYSA-N
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Description

Synthesis Analysis

Sulfonamides can be synthesized through various methods, including S-N coupling reactions . These methods often involve the use of sulfonic acids or its sodium salts under microwave irradiation . Other methods include the use of sulfonyl chlorides with amines to produce the corresponding sulfonamides .


Molecular Structure Analysis

The typical structure of a sulfonamide involves a central sulfur atom, with two doubly bonded oxygens, that is also bonded to a nitrogen atom (existing as a substituted amine) and an aniline group .

Scientific Research Applications

  • Detection in Food Products : A method to detect sulfonamide residues in chicken meat and eggs using high-performance liquid chromatography has been established. This method involves analyzing different sulfonamides, including sulfadiazine, sulfathiazole, sulfapyridine, sulfamerazine, sulfamethazine, sulfamethizole, and sulfamethoxypyridazine, highlighting the relevance of sulfonamides in food safety and regulation (Premarathne et al., 2017).

  • Antitumor Applications : Sulfonamides from specific libraries have shown promise in antitumor applications. Compounds like N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide and N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide have been identified as potent cell cycle inhibitors and have progressed to clinical trials, demonstrating the potential of sulfonamides in cancer treatment (Owa et al., 2002).

  • Synthesis of Derivatives : Research has been conducted on the synthesis of 1,3-heteroatom substituted 2-aminopropane derivatives from 2-(bromomethyl)-1-sulfonylaziridines, showing the versatility of sulfonamides in chemical synthesis and the development of functionalized derivatives (D’hooghe et al., 2005).

  • Antimicrobial Derivatives : Novel 2-pyridones containing sulfonamide moiety have been synthesized with expectations of biological activities such as bactericidal and fungicidal, indicating the importance of sulfonamides in developing new antimicrobial agents (El-Mariah & Nassar, 2008).

  • Polymerization Studies : The electrochemical production of poly(2-methoxyaniline-5-sulfonic acid) through electrohydrodynamic processing has been investigated, demonstrating the use of sulfonamide derivatives in polymer science (Guo et al., 2000).

Future Directions

Innovative electrolyte molecular designs, such as ether, ester, sulfone, sulfonamide, phosphate, and salt, are being explored to overcome challenges in the field of energy storage . This suggests that compounds like 2-Methoxypropane-1-sulfonamide could have potential applications in the development of next-generation energy storage systems .

properties

IUPAC Name

2-methoxypropane-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO3S/c1-4(8-2)3-9(5,6)7/h4H,3H2,1-2H3,(H2,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPHOMHAVTCUVIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS(=O)(=O)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxypropane-1-sulfonamide

CAS RN

1564882-15-0
Record name 2-methoxypropane-1-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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